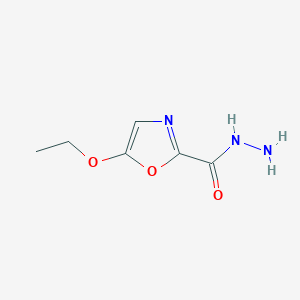

5-Ethoxyoxazole-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Ethoxyoxazole-2-carbohydrazide is a derivative of carbohydrazide . Carbohydrazide is a chemical compound with the formula OC(N2H3)2 . It appears as a white solid that is soluble in water but not in many organic solvents, such as ethanol, ether, or benzene . It has been used in the field of intermediate of the organic synthesis for the fine chemicals and medicine, and an effective oxygen scavenger to prevent corrosion especially in boiler feed system .

Synthesis Analysis

Carbohydrazide is industrially produced by the treatment of urea with hydrazine . It can also be prepared by reactions of other C1-precursors with hydrazine, such as carbonate esters . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized .Molecular Structure Analysis

The molecular structure of carbohydrazide has been determined by X-ray single crystal diffraction technique . The molecule is nonplanar. All nitrogen centers are at least somewhat pyramidal, indicative of weaker C-N pi-bonding . The C-N and C-O distances are about 1.36 and 1.25 Å, respectively .Chemical Reactions Analysis

Carbohydrazide is an azotic ligand with lone electron pairs . It may coordinate with many metal ions as monodentate or multidentate . Because it possesses relatively strong reduction ability, it has been used to design a variety of energetic coordination compounds with explosive properties .Physical And Chemical Properties Analysis

Carbohydrazide is a white solid that is soluble in water . It has a molar mass of 90.09 g/mol . It decomposes upon melting .Applications De Recherche Scientifique

Synthesis of Oxazoles

Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry and are considered as the main structure of many biologically active compounds . The development of efficient and eco-friendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

Use of Magnetic Nanocomposites as Catalysts

Magnetic nanocomposites have been used as catalysts in the synthesis of various derivatives of oxazoles . The most important feature of these nanocatalysts is their simple separation from the reaction mixture using only an external magnet .

Synthesis of Benzoxazoles

An efficient approach for the synthesis of benzoxazoles has been reported through the dehydrogenative coupling reaction of primary alcohols with 2-aminophenol .

Biological and Pharmacological Activities

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Molecular Docking Studies

A series of 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles were synthesized using 5-bromobenzofuran-2-carbohydrazide and characterized by analytical and spectral data . These derivatives were used to investigate binding interaction with Asp kinase, a type II topoisomerase and a well-established target for the development of novel therapeutics .

Antitubercular Activity

The derivatives of oxadiazole showed more affinity to Asp Kinase protein, which is crucial in the treatment of Mycobacterium tuberculosis .

Safety and Hazards

Orientations Futures

The unique structural features of carbohydrazide and its wide array of biological activities make it a privileged structure in the field of drug discovery . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that 5-Ethoxyoxazole-2-carbohydrazide and its derivatives could potentially be explored for similar applications in the future.

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity

Mode of Action

The exact mode of action of 5-Ethoxyoxazole-2-carbohydrazide is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been used in the treatment of various diseases . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to the inhibition of essential biological processes in the target organisms .

Biochemical Pathways

Similar compounds have been found to interfere with various biochemical pathways in target organisms, leading to their antimicrobial effects . The downstream effects of these interactions can include the disruption of essential biological processes, leading to the death of the target organisms .

Result of Action

Based on the known effects of similar compounds, it can be hypothesized that 5-ethoxyoxazole-2-carbohydrazide may exert its effects by interacting with specific targets in microbial cells, leading to the inhibition of essential biological processes .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

Propriétés

IUPAC Name |

5-ethoxy-1,3-oxazole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-2-11-4-3-8-6(12-4)5(10)9-7/h3H,2,7H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYWAJPCGWYCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-1,3-oxazole-2-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2741898.png)

![5-[1-(Difluoromethyl)-5-methylpyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2741899.png)

![1-[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741907.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2741910.png)

![5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741911.png)